8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one - 1017789-30-8

8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one

Catalog Number: EVT-398695
CAS Number: 1017789-30-8
Molecular Formula: C14H17N3O
Molecular Weight: 243.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

One common approach to synthesizing related compounds involves the reaction of a substituted cyclopentanone or cyclohexanone derivative with hydrazine or a substituted hydrazine []. For example, reacting 2-oxaspiro[4.5]decane-1,3-dione or 2-oxaspiro[4.4]nonane-1,3-dione with a Grignard reagent, followed by cyclization with hydrazine, leads to the formation of the spirocyclic pyridazinone core []. Further modifications, such as alkylation or arylation, can then be carried out on the nitrogen atoms to obtain the desired derivatives.

Molecular Structure Analysis

Compounds containing this core structure, with various substituents, are of interest in medicinal chemistry due to their potential biological activity [, ]. The presence of the spirocyclic system and the diverse substitution patterns allow for the exploration of different pharmacophore features and the fine-tuning of physicochemical properties.

Mechanism of Action

For example, compounds containing the 1,3,8-triazaspiro[4.5]dec-1-en-4-one core have shown activity as human Parathyroid Hormone Receptor 1 (hPTHR1) agonists [, ]. These agonists bind to and activate hPTHR1, mimicking the effects of parathyroid hormone (PTH) and leading to increased serum calcium levels [, ]. The specific interactions between these agonists and hPTHR1, as well as the downstream signaling pathways involved, are areas of active research.

Physical and Chemical Properties Analysis

Research suggests that modifications to the 1,3,8-triazaspiro[4.5]dec-1-en-4-one core, such as the introduction of different substituents, can significantly impact properties like solubility, lipophilicity (logP), and metabolic stability [, ]. These properties are crucial for determining the drug-likeness and potential oral bioavailability of these compounds [].

Applications
  • Drug discovery: Compounds containing the 1,3,8-triazaspiro[4.5]dec-1-en-4-one core are being explored as potential therapeutics for various diseases. For example, CH5447240, a derivative of this core structure, has shown promising results as a potent and orally available hPTHR1 agonist for treating hypoparathyroidism in preclinical studies []. This compound exhibited desirable pharmacological properties, including good metabolic stability and oral bioavailability []. Similarly, PCO371, another derivative, is currently under evaluation in phase 1 clinical trials for hypoparathyroidism treatment [].

1-(3,5-Dimethyl-4-(2-((4-oxo-2-(4-(trifluoromethoxy)phenyl)-1,3,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)ethyl)phenyl)-5,5-dimethylimidazolidine-2,4-dione (PCO371)

  • Compound Description: PCO371 is a potent and orally available human Parathyroid Hormone Receptor 1 (hPTHR1) agonist. It displays significant PTH-like calcemic and hypophostemic activity in thyroparathyroidectomized rats upon oral administration []. This compound is currently being evaluated in phase 1 clinical trials for treating hypoparathyroidism [].
  • Relevance: PCO371 shares the core 1,3,8-triazaspiro[4.5]dec-1-en-4-one scaffold with 8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one. The presence of a sulfonylethyl linker attached to the nitrogen at position 8 of the spirocycle further connects these two compounds structurally [].

1-(3,5-dimethyl-4-(2-((2-((1R,4R)-4-methylcyclohexyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)ethyl)phenyl)-1-methylurea (CH5447240)

  • Compound Description: CH5447240 is a novel small-molecule human Parathyroid Hormone Receptor 1 (hPTHR1) agonist []. It exhibits potent in vitro hPTHR1 agonistic activity and possesses favorable physicochemical properties such as high solubility and good metabolic stability. Notably, CH5447240 demonstrates 55% oral bioavailability and significantly elevates serum calcium levels in hypocalcemic rats [].
  • Relevance: CH5447240, similar to 8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one, features the core 1,3,8-triazaspiro[4.5]dec-1-en-4-one structure. The shared sulfonylethyl linker connected to the nitrogen at position 8 further emphasizes their structural similarity [].

8-Benzyl-4-(cyclohexylamino)-1-(3-fluorophenyl)-7-methyl-1,3,8-triazaspiro[4.5]dec-3-en-2-one

  • Compound Description: This compound is a ligand identified to interact with BACE1, an enzyme involved in amyloid beta peptide generation []. Structural information regarding its complex with BACE1 is available [].
  • Relevance: This compound shares a close structural resemblance to 8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one. Both compounds share the 8-benzyl-1,3,8-triazaspiro[4.5]decane core structure. Differences arise in the substitution pattern on the triazaspirodecane ring, with the BACE1 ligand possessing additional substituents (cyclohexylamino, 3-fluorophenyl, and methyl groups) at positions 4, 1, and 7, respectively [].

8-(3-((1-Aminopropan-2-yl)oxy)benzyl)-4-(cyclohexylamino)-1-(3-fluorophenyl)-1,3,8-triazaspiro[4.5]dec-3-en-2-one

  • Compound Description: Similar to the previous compound, this molecule also acts as a ligand for BACE1 [], indicating its potential role in modulating amyloid beta peptide production. The structural details of its interaction with BACE1 have been elucidated [].
  • Relevance: This compound exhibits significant structural similarity to 8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one, sharing the 1,3,8-triazaspiro[4.5]decane core and the benzyl substituent at position 8. Distinctive features include the presence of a 3-((1-aminopropan-2-yl)oxy) group on the benzyl ring, a cyclohexylamino group at position 4, and a 3-fluorophenyl group at position 1 [].

4-(Cyclohexylamino)-1-(3-fluorophenyl)-8-(3-isopropoxybenzyl)-1,3,8-triazaspiro[4.5]dec-3-en-2-one

  • Compound Description: This molecule functions as a ligand for BACE1 [], suggesting its involvement in influencing amyloid beta peptide generation. The specifics of its interaction with BACE1 have been studied and reported [].
  • Compound Description: These compounds represent a series of novel spiro[cycloalkane-pyridazinones] designed and synthesized to explore their physicochemical properties and potential as drug candidates [].
  • Compound Description: This set of compounds represents another series of novel spiro[cycloalkane-pyridazinones] synthesized to investigate their physicochemical properties and potential for medicinal chemistry applications [].

Properties

CAS Number

1017789-30-8

Product Name

8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one

IUPAC Name

8-benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one

Molecular Formula

C14H17N3O

Molecular Weight

243.3 g/mol

InChI

InChI=1S/C14H17N3O/c18-13-14(16-11-15-13)6-8-17(9-7-14)10-12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,15,16,18)

InChI Key

KHRPQBDFNGEGGO-UHFFFAOYSA-N

SMILES

C1CN(CCC12C(=O)NC=N2)CC3=CC=CC=C3

Canonical SMILES

C1CN(CCC12C(=O)NC=N2)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.